

Spectroscopic data (NMR, IR, MS) for Phenyl(pyridin-2-yl)methanol

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Compound of Interest

Compound Name: **Phenyl(pyridin-2-yl)methanol**

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A Comprehensive Technical Guide to the Spectroscopic Data of **Phenyl(pyridin-2-yl)methanol**

This technical guide provides an in-depth overview of the spectroscopic data for **Phenyl(pyridin-2-yl)methanol**, tailored for researchers, scientists, and professionals in drug development. The document summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in structured tables, details the experimental protocols for these techniques, and includes a visual representation of the general spectroscopic analysis workflow.

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for **Phenyl(pyridin-2-yl)methanol**.

¹H NMR Data

The ¹H NMR spectrum of **Phenyl(pyridin-2-yl)methanol** was recorded on a 500 MHz spectrometer in deuterated chloroform (CDCl₃).^[1] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.57	d	5.0	H-6' (Pyridine)
7.62	t	7.5	H-4' (Pyridine)
7.38	d	7.0	H-2, H-6 (Phenyl)
7.34	t	7.0	H-3, H-5 (Phenyl)
7.28	t	6.5	H-4 (Phenyl)
7.18	ddd	7.5, 5.0, 1.0	H-5' (Pyridine)
7.12	d	8.0	H-3' (Pyridine)
5.68	s	-	CH-OH
4.90	br s	-	OH

¹³C NMR Data

Experimental ¹³C NMR data for **Phenyl(pyridin-2-yl)methanol** is not readily available in the searched public databases. The expected chemical shifts are estimated based on the functional groups present in the molecule.

Chemical Shift (δ) ppm (Expected)	Assignment
160.0 - 158.0	C-2' (Pyridine)
149.0 - 147.0	C-6' (Pyridine)
144.0 - 142.0	C-1 (Phenyl, ipso)
137.0 - 136.0	C-4' (Pyridine)
129.0 - 128.0	C-3, C-5 (Phenyl)
128.0 - 127.0	C-4 (Phenyl)
127.0 - 126.0	C-2, C-6 (Phenyl)
123.0 - 122.0	C-5' (Pyridine)
121.0 - 120.0	C-3' (Pyridine)
76.0 - 74.0	CH-OH

Infrared (IR) Spectroscopy Data

A specific experimental IR spectrum for **Phenyl(pyridin-2-yl)methanol** is not available in the searched resources. The following table lists the expected characteristic absorption bands based on the functional groups present.

Wavenumber (cm^{-1}) (Expected)	Vibration	Functional Group
3400 - 3200 (broad)	O-H stretch	Alcohol
3100 - 3000	C-H stretch (sp^2)	Aromatic
1600 - 1450	C=C and C=N stretch	Aromatic/Pyridine
1260 - 1000	C-O stretch	Alcohol
770 - 730 and 710 - 690	C-H out-of-plane bend	Phenyl/Pyridine

Mass Spectrometry (MS) Data

The mass spectrometry data was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).^[2] The molecular ion peak confirms the molecular weight of **Phenyl(pyridin-2-yl)methanol** (185.22 g/mol).^[2]

m/z	Relative Intensity	Assignment
185	High	[M] ⁺ (Molecular Ion)
108	High	[M - C ₆ H ₅] ⁺
79	High	[C ₅ H ₄ N] ⁺

Experimental Protocols

The following sections detail the generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 5-25 mg of **Phenyl(pyridin-2-yl)methanol** is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 500 MHz NMR spectrometer. For a ¹H NMR spectrum, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For a ¹³C NMR spectrum, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of solid **Phenyl(pyridin-2-yl)methanol** is ground with potassium bromide (KBr) powder to create a fine, homogeneous mixture. The mixture is then pressed into a thin, transparent pellet. Alternatively, a thin film of the sample can be prepared by dissolving the compound in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or the clean salt plate) is recorded first. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is typically presented as percent transmittance versus wavenumber (cm^{-1}).

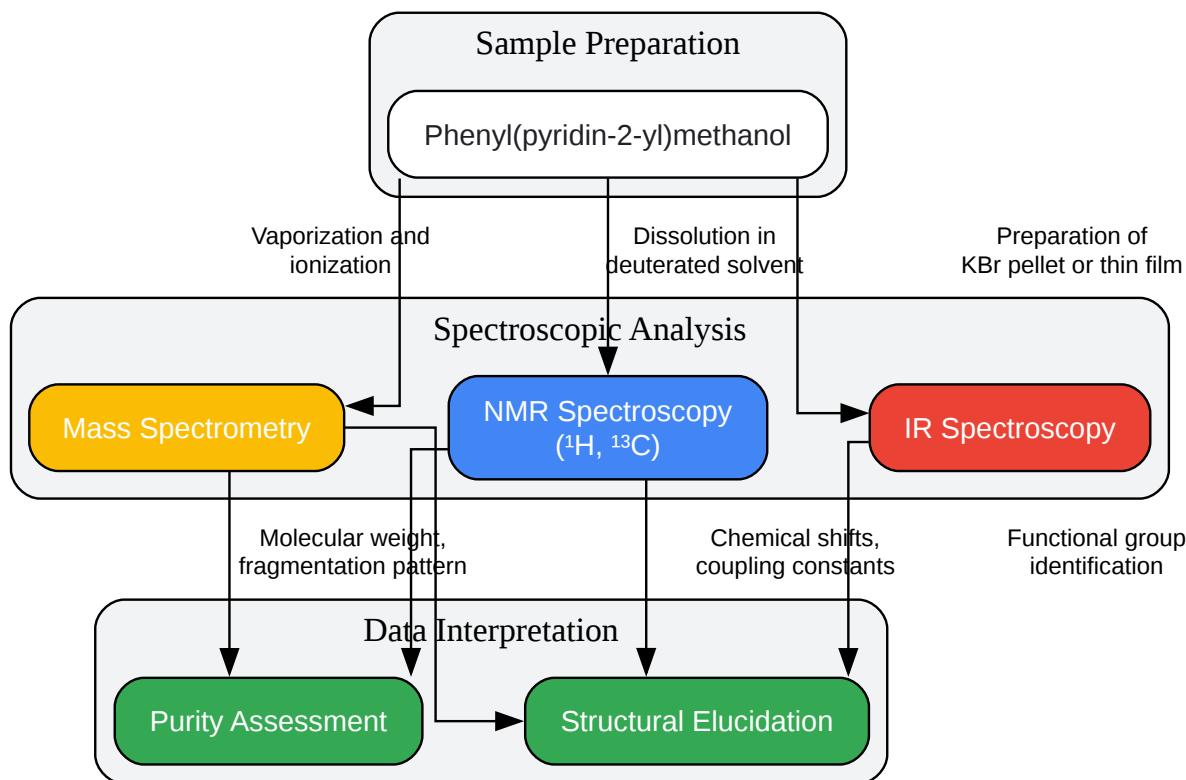
Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer via a gas chromatograph (GC) for separation from any impurities. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a positively charged molecular ion ($[\text{M}]^+$) and various fragment ions.

Mass Analysis and Detection: The ions are accelerated and passed through a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z .

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **Phenyl(pyridin-2-yl)methanol**.



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Caption: General workflow for spectroscopic analysis.

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- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, MS) for Phenyl(pyridin-2-yl)methanol]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b192787#spectroscopic-data-nmr-ir-ms-for-phenyl-pyridin-2-yl-methanol>]

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